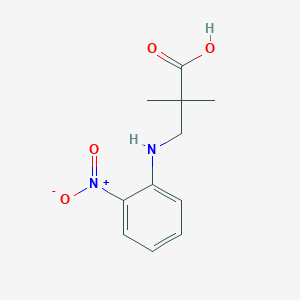![molecular formula C25H25N5O3S B2614723 5-ethyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040646-55-6](/img/structure/B2614723.png)
5-ethyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-ethyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a complex organic molecule. It contains several functional groups, including an ethyl group, a phenyl group, a piperazine ring, and a pyrazolo[4,3-c]pyridin-3-one ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Scientific Research Applications
Synthetic Routes and Chemical Transformations
Compounds with complex structures like the one mentioned often serve as key intermediates in the synthesis of various heterocyclic systems, which are of significant interest due to their biological activities. For example, Youssef et al. (2011) described the synthesis of related heterocyclic systems with potential biocidal properties against both Gram-positive and Gram-negative bacteria as well as fungi, showcasing the chemical versatility and potential for generating biologically active molecules Youssef et al., 2011.
Biological Activity
Research on compounds with similar structures often focuses on their antimicrobial and antifungal activities. Rajkumar et al. (2014) synthesized piperazine derivatives and tested them for in vitro antimicrobial activities, highlighting the pharmaceutical potential of these compounds Rajkumar et al., 2014.
Molecular Docking and In Vitro Screening
Flefel et al. (2018) conducted molecular docking and in vitro screening of novel pyridine derivatives, emphasizing the role of computational and biological assays in identifying potential therapeutic agents Flefel et al., 2018. This approach is crucial for compounds with complex structures, as it helps predict their interactions with biological targets.
Inflammation Regulation
Bilavendran et al. (2019) explored the anti-inflammatory properties of pyrazolo-pyridine analogs, demonstrating the importance of such compounds in developing new anti-inflammatory medications. Their research included in silico binding affinity and in vitro COX-2 inhibition studies Bilavendran et al., 2019.
properties
IUPAC Name |
5-ethyl-2-phenyl-7-[4-(2-thiophen-2-ylacetyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S/c1-2-27-16-20(23-21(17-27)25(33)30(26-23)18-7-4-3-5-8-18)24(32)29-12-10-28(11-13-29)22(31)15-19-9-6-14-34-19/h3-9,14,16-17H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWRSSUSCKSXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-1-(2,2-difluoroethyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2614640.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2614644.png)
![2-Chloro-N-[3-(2-fluorophenoxy)butan-2-yl]acetamide](/img/structure/B2614648.png)





![(E)-6-(3-chlorostyryl)-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2614656.png)
![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2614658.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2614660.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2614663.png)